(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and various substituents such as chloro, ethoxy, and dimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative in the presence of a base such as sodium hydroxide.
Substitution Reactions: The chloro, ethoxy, and dimethylphenoxy groups are introduced through nucleophilic substitution reactions using the corresponding halides and phenols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the benzylidene group can yield the corresponding benzyl derivative.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structure.
Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with specific properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group can also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with the thiazolidinone ring but different substituents can be compared to understand the impact of various functional groups on their properties and activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
(5Z)-5-[[3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO4S2/c1-5-26-23(27)21(32-24(26)31)14-17-12-19(25)22(20(13-17)28-6-2)30-8-7-29-18-10-15(3)9-16(4)11-18/h9-14H,5-8H2,1-4H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDABNLUVUUXVNZ-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOC3=CC(=CC(=C3)C)C)OCC)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCCOC3=CC(=CC(=C3)C)C)OCC)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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